2-Nitrobiphenyl-4-carboxylic acid

Description

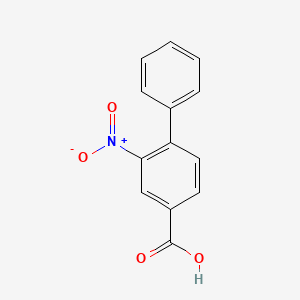

2-Nitrobiphenyl-4-carboxylic acid is a nitro-substituted biphenyl derivative featuring a carboxylic acid group at the 4-position and a nitro group at the 2-position of the biphenyl scaffold. Its molecular formula is C₁₃H₉NO₄, with a molecular weight of 243.22 g/mol (calculated based on biphenyl-4-carboxylic acid (C₁₃H₁₀O₂, 198.22 g/mol) with the addition of a nitro group).

Properties

Molecular Formula |

C13H9NO4 |

|---|---|

Molecular Weight |

243.21 g/mol |

IUPAC Name |

3-nitro-4-phenylbenzoic acid |

InChI |

InChI=1S/C13H9NO4/c15-13(16)10-6-7-11(12(8-10)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChI Key |

CDDCEBKBCZFLMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate

2-Nitrobiphenyl-4-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including:

- Reduction to Amino Compounds : The nitro group can be reduced to an amino group, which is a crucial step in synthesizing pharmaceuticals.

- Electrophilic Aromatic Substitution : The presence of the carboxylic acid group enhances reactivity towards electrophiles, facilitating further functionalization.

| Reaction Type | Description |

|---|---|

| Reduction | Converts nitro group to amino group, useful in drug synthesis |

| Electrophilic Aromatic Substitution | Enhances reactivity for further functionalization |

Materials Science

Organic Electronics

Due to its electronic properties, this compound is investigated for applications in organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to participate in electron transfer reactions makes it a candidate for developing advanced materials with unique electronic characteristics.

| Material Application | Properties |

|---|---|

| Organic Semiconductors | High charge mobility |

| Light-emitting Diodes (OLEDs) | Efficient light emission |

Medicinal Chemistry

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in anti-inflammatory and anticancer applications. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines and modulate inflammatory responses.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of various derivatives demonstrated that compounds with electron-withdrawing groups like nitro significantly enhanced anticancer activity. For instance, derivatives were tested against A549 lung cancer cells, showing promising results with IC₅₀ values indicating effective cytotoxicity.

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 7.82 | A549 |

| Compound B | 15.5 | HeLa |

Environmental Applications

Dyes and Pigments

this compound is also used in the production of dyes and pigments. Its chemical structure contributes to the formation of colorants with specific properties, making it valuable in textile and coating industries.

Comparison with Similar Compounds

Key Reactivity

2-Nitrobiphenyl-4-carboxylic acid undergoes reductive cyclization to form carbazole derivatives. However, this reaction proceeds with only 20% yield under optimized conditions, significantly lower than the 93% yield observed for its methyl ester analog, 4-carbomethoxy-2-nitrobiphenyl . This disparity highlights the influence of substituents on reaction efficiency.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares this compound with structurally related biphenyl derivatives:

Reactivity and Electronic Effects

- This explains the low yield (20%) in carbazole synthesis compared to the methoxycarbonyl analog (-COOCH₃), which lacks an acidic proton and may stabilize intermediates .

- Carboxylic Acid vs. Ester : The carboxylic acid group increases polarity and hydrogen-bonding capacity, which may reduce solubility in organic solvents and promote side reactions (e.g., decarboxylation) during cyclization. In contrast, the methyl ester group (-COOCH₃) enhances lipophilicity and reaction efficiency .

Preparation Methods

Copper-Catalyzed Biphenyl Formation

The Ullmann reaction remains a cornerstone for constructing biphenyl scaffolds. Patent CN106986774A demonstrates a copper-powder-catalyzed coupling between 2-nitrobenzenediazonium tetrafluoroborate and chlorobenzene under nitrogen, yielding 2-nitrobiphenyl at 75–76% efficiency (Table 1). Key advantages include:

-

Cost-effectiveness : Copper powder (100–200 mesh) replaces expensive palladium catalysts, reducing material costs by ~80%.

-

Simplified purification : Vacuum distillation achieves >98% purity without chromatography.

Reaction Conditions :

-

Molar ratios : 2-nitrobenzenediazonium tetrafluoroborate : chlorobenzene : Cu = 1 : 5–10 : 0.03–0.05

-

Solvent : Chlorobenzene (neat)

-

Temperature : Reflux (~131°C)

-

Time : 5–8 hours

Table 1. Ullmann Reaction Performance

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Cu mesh size | 100 | 200 |

| Reaction time (h) | 8 | 5 |

| Yield (%) | 75.8 | 76.1 |

| Purity (%) | 98.8 | 98.5 |

Suzuki-Miyaura Cross-Coupling Strategies

Palladium-Catalyzed Biphenyl Assembly

Patent CN104478726A outlines a Suzuki protocol coupling 2-chloronitrobenzene with substituted diphenylboronic acids using Pd/C (5 wt%) in aqueous NaOH/TBAB (tetrabutylammonium bromide):

-

Temperature : 100–140°C

Mechanistic Insights :

-

Base role : NaOH deprotonates boronic acid, facilitating transmetalation.

-

Phase-transfer agent : TBAB enhances solubility of aromatic substrates.

Table 2. Suzuki Reaction Optimization

Direct Carboxylation via Boronic Acid Partners

AJ Green Chem demonstrates a one-pot Suzuki-carboxylation strategy using 1-(4-bromophenyl)cyclopropane-1-carboxylic acid and arylboronic acids:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

Adapting this to 2-nitrobiphenyl-4-carboxylic acid synthesis would require:

-

Bromonitrobenzene precursor : 4-bromo-2-nitrobenzene.

-

Boronic acid partner : Phenylboronic acid-4-carboxylic acid.

Hybrid Methodologies and Emerging Approaches

Palladium/Copper Bimetallic Systems

Patent CN105732392A combines Pd catalysts with phase-transfer agents (e.g., tetrabutylammonium bromide) for 4'-chloro-2-nitrobiphenyl synthesis:

Advantages :

Critical Comparison of Synthetic Routes

Table 3. Method Comparison for this compound

| Method | Catalyst | Yield (%) | Cost Index | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Ullmann + Oxidation | Cu | ~60 | Low | 95–98 | High |

| Suzuki-Carboxylation | Pd(PPh₃)₄ | 70–85 | Moderate | >99 | Moderate |

| Hybrid Aqueous Pd/Cu | Pd/Cu | 80–83 | High | 98 | High |

Key Observations :

Q & A

Q. How do steric and electronic effects influence the reactivity of the carboxylic acid and nitro groups in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.